Superior PRMT5 Cellular Potency of 5-Chloro-2-(chloromethyl)pyrimidine-Derived Inhibitors
A derivative of 5-Chloro-2-(chloromethyl)pyrimidine (represented by BDBM50585596/CHEMBL5076766) demonstrates potent inhibition of PRMT5 in MTAP-knockout HCT-116 cells. This contrasts sharply with the significantly reduced potency observed in wild-type MTAP cells, highlighting a context-dependent selectivity profile that may not be replicated by inhibitors derived from other regioisomeric building blocks [1].
| Evidence Dimension | Cellular Potency (IC50) against PRMT5 |
|---|---|
| Target Compound Data | IC50 = 4 nM (MTAP knockout); IC50 = 1050 nM (Wild-type MTAP) |
| Comparator Or Baseline | Selectivity window (WT/KO ratio = 262.5) |
| Quantified Difference | 262.5-fold higher potency in MTAP-null cells |
| Conditions | PRMT5 methyltransferase activity in MTAP knockout vs. wild-type human HCT-116 cells, assessed by SDMA modification level |
Why This Matters
This data demonstrates that this scaffold can yield exquisitely potent and context-selective PRMT5 inhibitors, a critical differentiator for groups focused on synthetic lethality in MTAP-deficient cancers.
- [1] BindingDB. BDBM50585596 (CHEMBL5076766) IC50 Data for PRMT5 in HCT-116 Cells. View Source
